6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple heterocyclic rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an activated intermediate of the pyridazinone core.
Methoxypyridazinyl Group Attachment: The methoxypyridazinyl group can be attached through etherification reactions, where a methoxypyridazine derivative reacts with a hydroxylated intermediate of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones on the pyridazinone or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying biological activities.
Scientific Research Applications
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and blocking their catalytic activity.
Modulating Receptors: Interacting with receptor proteins to alter their signaling pathways.
Affecting Ion Channels: Modulating the function of ion channels to influence cellular processes.
Comparison with Similar Compounds
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
6-(3-(pyrrolidin-1-ylcarbonyl)pyridazin-3(2H)-one): Lacks the methoxypyridazinyl group, which may result in different biological activities.
6-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one): Contains a chloropyridazinyl group instead of a methoxypyridazinyl group, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-22-12-4-5-13(18-17-12)23-9-6-7-19(8-9)14(21)10-2-3-11(20)16-15-10/h2-5,9H,6-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGRUWJPREVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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